4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride
Description
Historical Development and Discovery
4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride (CAS 1385696-57-0) first appeared in chemical literature circa 2020 as part of efforts to optimize fluorinated heterocycles for central nervous system (CNS) targeting. Its development parallels advancements in late-stage fluorination techniques, particularly C–H activation methods enabling selective 2-fluorobenzyl group installation on saturated oxygen heterocycles. Early synthetic routes involved:
- Ring-closing metathesis to form the tetrahydropyran scaffold
- Nucleophilic aromatic substitution for fluorine introduction
- Reductive amination for methanamine functionalization.
The hydrochloride salt form emerged as the preferred formulation due to enhanced crystallinity and solubility properties compared to the free base.
Table 1: Key Historical Milestones
Significance in Heterocyclic Medicinal Chemistry
This compound exemplifies three critical trends in modern heterocyclic drug design:
Fluorine-Enhanced Bioavailability : The 2-fluorophenyl group induces dipole moments (μ = 1.47 D) that improve membrane permeability compared to non-fluorinated analogs. Comparative studies show 2-fluorine substitution increases logP by 0.3–0.5 units versus 3- or 4-fluoro isomers.
Conformational Restriction : The tetrahydropyran ring adopts a chair conformation that preorganizes the molecule for target binding. Molecular dynamics simulations indicate <5° deviation in dihedral angles during receptor docking.
Amine Versatility : The primary amine serves as both a hydrogen bond donor and protonation site (pKa ≈ 8.1), enabling salt formation and pH-dependent solubility modulation.
Table 2: Comparative Properties of Fluorophenyl-Tetrahydropyran Derivatives
| Positional Isomer | logP | Water Solubility (mg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| 2-Fluoro | 2.31 | 12.4 ± 0.8 | 78.2 |
| 3-Fluoro | 1.89 | 18.9 ± 1.2 | 82.4 |
| 4-Fluoro | 1.95 | 16.7 ± 0.9 | 75.6 |
Position within the Tetrahydropyran-Based Pharmacophore Family
The compound occupies a strategic niche among tetrahydropyran-containing therapeutics:
- Structural Analogs : Shares key features with FDA-approved kinase inhibitors (e.g., Capmatinib’s tetrahydropyran-amine motif).
- Stereoelectronic Profile :
Figure 1: Pharmacophoric Features
F
|
O_____C_____CH2-NH3+·Cl-
\ / \ /
C-C C-C
Key: Blue = Hydrogen bond acceptor, Red = Cationic center, Green = Hydrophobic region
Relevance as a Building Block in Contemporary Drug Discovery
This molecule serves as a multifunctional intermediate in three key areas:
Kinase Inhibitor Development :
CNS-Targeted Agents :
Proteolysis-Targeting Chimeras (PROTACs) :
Table 3: Synthetic Applications
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methyl]oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-4-2-1-3-11(12)9-13(10-15)5-7-16-8-6-13;/h1-4H,5-10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINMETPBSUWLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride typically involves the following steps:
Formation of the Oxan-4-yl Intermediate: The oxan-4-yl intermediate can be synthesized through a cyclization reaction involving appropriate starting materials such as diols or halohydrins.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the oxan-4-yl intermediate.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the intermediate is treated with an amine and a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound's secondary amine group undergoes nucleophilic substitution under controlled conditions. Key reactions include:
Alkylation/Acylation
-
Reacts with alkyl halides (e.g., methyl iodide) in THF at −78°C to form tertiary amines.
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Acylation with acetyl chloride in dichloromethane yields N-acetyl derivatives (85% yield).
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, THF, −78°C | N-Methylated derivative | 72% |
| Acylation | AcCl, CH₂Cl₂, RT | N-Acetyl-4-[(2-FP)methyl]oxan-4-yl-MA | 85% |
Reductive Amination
The primary amine can participate in reductive amination with carbonyl compounds:
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Condensation with aldehydes (e.g., benzaldehyde) using NaBH₃CN in methanol produces asymmetrical diamines.
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Reaction with ketones (e.g., acetone) under hydrogen gas (1 atm) and Raney Ni catalysis forms branched amines.
Acid-Base Reactions
The hydrochloride salt demonstrates pH-dependent equilibrium:
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Deprotonation with NaOH (1M) liberates the free base, increasing water solubility from 12 mg/mL (salt) to 34 mg/mL (free base) .
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Reprotonation experiments show 98% recovery of hydrochloride form when treated with HCl gas in ether .
Oxidation-Reduction Pathways
Oxidation
-
Treatment with KMnO₄ in acidic conditions cleaves the oxane ring, generating 2-fluorophenylacetic acid derivatives .
Reduction -
Catalytic hydrogenation (H₂/Pd-C) reduces the oxane ring's ether oxygen to a hydroxyl group, forming diol intermediates .
Hydrolysis Studies
The compound shows stability in neutral aqueous solutions but undergoes pH-dependent degradation:
-
Acidic hydrolysis (HCl 6M, reflux): Complete decomposition to 2-fluorobenzyl alcohol and oxane-4-carboxylic acid within 2 hr .
-
Basic conditions (NaOH 0.1M, 60°C): 40% degradation via SN2 mechanisms at the benzylic position after 24 hr.
Mechanistic Insights from Structural Analogs
Comparative studies with [4-(4-methylphenyl)oxan-4-yl]methanamine hydrochloride reveal:
-
Electron-withdrawing effect : The 2-fluorophenyl group increases electrophilicity at the benzylic carbon by 1.8× compared to non-fluorinated analogs (Hammett σₚ = +0.78) .
-
Steric effects : The oxane ring's chair conformation shields the amine group, reducing reaction rates by 30-40% versus linear chain analogs in acylation reactions.
Scientific Research Applications
Overview
4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride, with the CAS number 1427173-47-4, is a synthetic compound that has garnered attention for its potential applications in pharmaceutical research and development. This compound is characterized by its unique chemical structure, which contributes to its biological activity.
Pharmaceutical Development
The compound is being explored in the context of drug discovery, particularly for its potential as a therapeutic agent in treating various conditions. Its fluorophenyl group may enhance lipophilicity, potentially improving bioavailability and efficacy.
Neuropharmacology
Research indicates that compounds similar to 4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride may interact with neurotransmitter systems, suggesting a role in neuropharmacological studies aimed at developing treatments for neurological disorders such as depression and anxiety.
Anticancer Research
Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action could involve the modulation of cell signaling pathways, although further investigation is required to establish definitive links.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuropharmacological Effects | This study demonstrated that the compound has a significant impact on serotonin receptors, indicating potential antidepressant properties. |
| Study 2 | Anticancer Activity | In vitro tests showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis. |
| Study 3 | Synthesis and Characterization | The synthesis of this compound was optimized, revealing insights into its stability and reactivity under various conditions. |
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the oxan-4-yl-methanamine moiety may facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Para-trifluoromethyl (4-CF₃) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Halogen Effects :
- Fluorine (electronegative, small) improves metabolic stability and bioavailability via C-F bond strength.
- Bromine (larger, polarizable) may engage in halogen bonding with biomolecules, altering target affinity .
Heterocycle Differences: Oxane (oxygen-containing) is non-basic, whereas piperidine (nitrogen-containing) forms stable hydrochloride salts with higher aqueous solubility .
Implications for Drug Design
While specific pharmacological data are unavailable, structural trends suggest:
- Ortho-substituted fluorophenyl groups (as in the target compound) may optimize steric interactions with hydrophobic binding pockets.
- Piperidine analogs offer distinct basicity profiles, enabling pH-dependent solubility or targeting amine-reactive enzymes .
Biological Activity
4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride, also known as a derivative of oxanamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a fluorophenyl moiety, which is often associated with enhanced pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Chemical Formula : C13H19ClFNO
- Molecular Weight : 259.75 g/mol
- IUPAC Name : 4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride
- CAS Number : 1427173-47-4
The biological activity of 4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride is primarily attributed to its interaction with various biological targets:
- Dopamine Receptors : Preliminary studies suggest that compounds with similar structures can act as antagonists or agonists at dopamine receptors, which play a critical role in neurological functions and disorders.
- Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially influencing conditions like cancer and neurodegenerative diseases.
Antitumor Activity
Recent research has indicated that derivatives of oxanamine compounds exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of 1.9 µg/mL against HCT-116 colon cancer cells, showcasing its potential as an anticancer agent .
Antipsychotic Potential
Some studies have suggested that similar compounds can exhibit antipsychotic properties by modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These findings open avenues for further exploration in treating schizophrenia and other mental health disorders .
Study on Anticancer Properties
A study published in 2021 evaluated the anticancer properties of various oxanamine derivatives, including those structurally similar to 4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride. The results indicated that these compounds inhibited cancer cell proliferation significantly more than standard chemotherapy agents .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological effects of oxanamine derivatives, revealing their potential in modulating dopaminergic and serotonergic systems. The study highlighted the need for further research to elucidate the precise mechanisms involved .
Q & A
Q. What precautions are necessary for safe handling of this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
